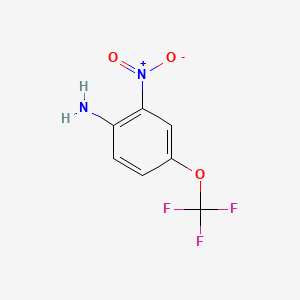

2-Nitro-4-(trifluoromethoxy)aniline

Description

Historical Context and Evolution of Research on Nitroanilines and Trifluoromethoxy-substituted Aromatics

The scientific journey of 2-Nitro-4-(trifluoromethoxy)aniline is rooted in two distinct but converging areas of chemical research: the study of nitroanilines and the development of fluorine chemistry.

Nitroanilines, as a class of compounds, have been cornerstones in industrial and synthetic chemistry for over a century. scbt.com Their utility as precursors for dyes, such as the azo dye Para Red derived from p-nitroaniline, established their importance early on. magritek.comazom.com The synthesis of nitroanilines, often achieved through the nitration of protected anilines like acetanilide, is a classic and well-documented transformation in organic chemistry. magritek.comwikipedia.orgorgsyn.org This foundational knowledge created a platform for exploring more complex and functionalized nitroaniline derivatives.

Concurrently, the field of organofluorine chemistry began to flourish, particularly from the mid-20th century. The introduction of fluorine-containing groups, such as the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) moieties, was found to dramatically alter the physical, chemical, and biological properties of organic molecules. acs.orgbeilstein-journals.org The trifluoromethyl group's significance in medicinal chemistry was recognized as early as 1959. acs.org The trifluoromethoxy group, in particular, is known to enhance lipophilicity, a critical parameter for the development of agrochemicals and pharmaceuticals. cymitquimica.com The evolution of research in this area has focused on developing novel reagents and methods for introducing these groups onto aromatic rings, a process that has been under continuous development since the 1960s. acs.org

The convergence of these two research streams led to the synthesis and investigation of molecules like this compound, which combine the reactive potential of the nitroaniline core with the unique property-modifying effects of the trifluoromethoxy group.

Strategic Importance in Advanced Organic Synthesis and Materials Science Research

The strategic value of this compound lies in its utility as a versatile building block. cymitquimica.combldpharm.com The distinct electronic nature of its substituents—the electron-donating amine and the electron-withdrawing nitro group—allows for selective chemical manipulation, making it a key intermediate in multi-step syntheses.

In advanced organic synthesis, this compound serves as a precursor for creating more complex molecules, particularly in the pharmaceutical and agrochemical industries. cymitquimica.com The amino group can be readily diazotized and substituted, while the nitro group can be reduced to an amine, opening pathways to a wide array of derivatives. For example, related fluorinated nitroanilines are used in the synthesis of monoazo dyes and as intermediates for non-steroidal anti-androgen drugs and optical waveguide materials. sigmaaldrich.comchemicalbook.com

In materials science, nitroanilines are generally utilized in the creation of polymers and advanced materials for applications in coatings and electronics. scbt.com The inclusion of the trifluoromethoxy group in the aniline (B41778) structure is significant as it can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific optical characteristics to the resulting materials. This makes this compound a person of interest for researchers developing next-generation functional materials.

Overview of Current Research Trajectories and Knowledge Gaps

Current research involving compounds structurally related to this compound is largely focused on the synthesis of novel derivatives and the evaluation of their functional properties. For instance, modern catalytic methods like the Buchwald-Hartwig amination are employed to synthesize complex molecules from functionalized anilines, which are then investigated for potential applications, including anti-tumor activity. mdpi.com These studies often explore the structure-activity relationships, where the electronic effects of substituents like trifluoromethyl and trifluoromethoxy groups play a crucial role. mdpi.com

Furthermore, the development of new and more efficient synthetic methodologies for the trifluoromethylation and trifluoromethylthiolation of aromatic compounds remains an active area of investigation, indicating a sustained interest in creating novel fluorinated building blocks. beilstein-journals.orgacs.orgrsc.org

Despite its established role as a synthetic intermediate, specific knowledge gaps remain. While its potential is recognized, the full scope of applications for this compound in materials science is not yet fully realized and warrants further exploration. The specific biological activities and potential therapeutic applications of many of its derivatives are still under investigation. The growing market interest in structurally similar compounds, such as 2-bromo-4-(trifluoromethoxy)aniline, suggests that the broader class of such substituted anilines is a fertile ground for future research and development. prof-research.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-nitro-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c8-7(9,10)15-4-1-2-5(11)6(3-4)12(13)14/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGFVAPIBALHRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379687 | |

| Record name | 2-Nitro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2267-23-4 | |

| Record name | 2-Nitro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitro-4-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Nitro 4 Trifluoromethoxy Aniline

Established Synthetic Routes and Reaction Mechanisms

The primary methods for synthesizing 2-Nitro-4-(trifluoromethoxy)aniline involve either the amination of a pre-functionalized nitroaromatic compound or the selective reduction of a dinitro precursor.

Amination Reactions of Substituted Nitrobenzotrifluorides

A prevalent strategy for introducing the aniline (B41778) functional group is through the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, on the benzene (B151609) ring. The starting material for this pathway is typically a chlorinated nitroaromatic compound.

One direct method involves the reaction of 1-chloro-2-nitro-4-(trifluoromethoxy)benzene (B1593166) with an excess of aqueous ammonia (B1221849). nih.gov This reaction is typically conducted under elevated temperature and pressure to facilitate the displacement of the chloride ion by the amino group. The trifluoromethoxy and nitro groups on the aromatic ring activate the chlorine atom for this nucleophilic substitution.

A similar process has been patented for the synthesis of the related compound, 2-nitro-4-(trifluoromethyl)aniline (B145796), where 4-chloro-3-nitrobenzotrifluoride (B52861) is treated with excess aqueous ammonia at temperatures ranging from 80 to 150°C. google.comgoogle.com This established method for a structurally analogous compound underscores the industrial viability of direct amination for producing substituted nitroanilines.

To improve reaction conditions and yields, catalytic systems are often employed in amination reactions. Copper catalysts, in particular, have been shown to be effective in facilitating the amination of halo-nitroaromatic compounds. For the synthesis of 2-nitro-4-(trifluoromethyl)aniline, the use of a copper catalyst is noted as an optional but beneficial addition to the reaction with aqueous ammonia. google.comgoogle.com While specific data on copper-catalyzed synthesis of this compound is not detailed in the provided results, the principle is well-established in the synthesis of similar molecules. For instance, the Buchwald-Hartwig amination, which often uses palladium catalysts, has been successfully applied to synthesize various 6-arylaminoflavones, demonstrating the power of metal catalysis in forming C-N bonds with substituted anilines. mdpi.com

Reduction of Nitro-Substituted Trifluoromethoxybenzene Derivatives

An alternative approach to forming the target molecule is through the selective reduction of a dinitro-substituted precursor. This method relies on the ability to reduce one nitro group to an amine while leaving the other intact.

The selective reduction of polynitroarenes is a well-known transformation in organic chemistry. stackexchange.com For instance, in substituted dinitrobenzenes, the nitro group that is least sterically hindered is often preferentially reduced. stackexchange.com In cases involving phenols or their ethers, a nitro group positioned ortho to the hydroxyl or alkoxy group tends to be reduced preferentially. stackexchange.com This selectivity is crucial for the synthesis of specific isomers. While the direct reduction of 2,4-dinitro-1-(trifluoromethoxy)benzene (B1301779) to this compound is not explicitly documented in the search results, the principles of selective reduction suggest it as a plausible synthetic route. Modern methods for selective nitro reduction utilize various reagents and catalysts, including organosilanes catalyzed by metal-organic frameworks, which have shown excellent chemoselectivity for a broad range of substrates under mild conditions. nih.gov

Alternative Synthetic Approaches and Novel Route Development

Research into the synthesis of substituted nitroanilines is ongoing, with a focus on developing more efficient, safer, and environmentally friendly methods. google.com Traditional methods often involve harsh conditions, such as the use of strong acids like sulfuric and nitric acid for nitration, which can generate significant chemical waste. google.com

Novel approaches include catalyst-free methods, such as the microwave-assisted amination of 2-chloro-5-nitrobenzoic acid, which can proceed without a solvent or catalyst to produce high yields of N-substituted 5-nitroanthranilic acid derivatives. figshare.com Another innovative one-pot synthesis combines a nucleophilic aromatic substitution reaction with a sol-gel process to create functionalized hybrid materials. researchgate.netrsc.org These advancements point towards future directions in the synthesis of complex molecules like this compound, aiming for greater efficiency and sustainability.

Methodological Advancements in High-Yield and High-Purity Synthesis

Achieving high yields and purity is a critical goal in the chemical synthesis of industrial intermediates. For the synthesis of 2-nitro-4-(trifluoromethyl)aniline, a process involving the amination of 4-chloro-3-nitro-benzotrifluoride has been reported to yield the product with a purity of over 98% and in a 99% theoretical yield. google.com This demonstrates that optimization of reaction conditions, such as temperature, pressure, and reactant ratios, can lead to highly efficient processes.

Furthermore, advancements in purification techniques are crucial. The synthesis of 1-chloro-2-nitro-4-trifluoromethoxybenzene, a potential precursor, involves separation of isomers using column chromatography on silica (B1680970) gel to obtain the desired product. echemi.com The development of novel synthetic strategies, such as a selenocarboxylate/azide amidation method for producing aminoacyl p-nitroanilines, has also been shown to result in excellent yields. beilstein-journals.orgnih.gov While not directly applied to the target compound, these methodological advancements in related areas highlight the continuous effort to improve the efficiency and quality of synthesized chemical products.

Optimization of Reaction Conditions and Solvent Systems

A prevalent method for the synthesis of this compound involves the nucleophilic aromatic substitution of a halogen atom with an amino group. One of the most effective and high-yielding processes starts from 4-chloro-3-nitrobenzotrifluoride.

Detailed research, particularly highlighted in patent literature, outlines a process where excess aqueous ammonia is reacted with 4-chloro-3-nitrobenzotrifluoride. google.comgoogle.com This reaction is typically carried out at elevated temperatures and pressures to facilitate the substitution reaction. The use of a copper catalyst is also noted as a potential component to enhance the reaction rate and efficiency. google.comgoogle.com

A particular example of this synthesis demonstrates exceptional yield and purity. google.com By reacting 4-chloro-3-nitrobenzotrifluoride with aqueous ammonia at 115°C under a pressure of 11 bar, a yield of 98% of this compound was achieved, with a purity exceeding 98% as determined by High-Performance Liquid Chromatography (HPLC). google.com In another iteration of this process, a 99% yield was obtained. google.com This high level of efficiency underscores the optimization of parameters such as temperature, pressure, and reactant stoichiometry.

The following table summarizes the optimized reaction conditions from a documented industrial process:

| Parameter | Value | Reference |

| Starting Material | 4-chloro-3-nitrobenzotrifluoride | google.comgoogle.com |

| Reagent | Excess aqueous ammonia | google.comgoogle.com |

| Temperature | ~115°C | google.com |

| Pressure | ~11 bar | google.com |

| Catalyst | Copper (optional) | google.comgoogle.com |

| Yield | 98-99% | google.comgoogle.com |

| Purity | >98% (HPLC) | google.com |

The choice of solvent system is critical in such reactions. While aqueous ammonia serves as both a reactant and a solvent in the described high-yield process, the exploration of alternative solvents is a key area of research for further optimization. The ideal solvent would not only facilitate the reaction but also simplify the workup and product isolation, and minimize environmental impact.

Development of Greener Synthesis Protocols

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for the synthesis of aromatic amines like this compound. These protocols aim to reduce the use of hazardous materials, decrease energy consumption, and minimize waste generation.

One promising area of development is the use of greener solvents. Traditional polar aprotic solvents like DMF and DMSO, while effective for nucleophilic aromatic substitutions, are associated with toxicity and environmental concerns. Research into bio-based solvents like Cyrene™ and polyethylene (B3416737) glycol (PEG) has shown them to be viable alternatives in similar reactions. researchgate.netnih.gov For instance, Cyrene™ has been successfully used in nucleophilic aromatic substitutions of nicotinic esters, outperforming conventional solvents and allowing for easier product purification due to its water solubility. researchgate.net Similarly, PEG-400 has been demonstrated as an effective and biodegradable solvent for the synthesis of other nitrogen-containing heterocycles. nih.gov The application of such solvents to the synthesis of this compound could significantly improve the environmental profile of the process.

Another green chemistry approach is the use of phase-transfer catalysis (PTC). ijirset.com This technique can facilitate reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase), often eliminating the need for harsh organic solvents. ijirset.com By using a phase-transfer catalyst, it is possible to achieve faster reactions, higher yields, and fewer byproducts under milder conditions. ijirset.com This methodology could be particularly advantageous for the synthesis of this compound, potentially allowing the reaction to proceed at lower temperatures and pressures.

Furthermore, the development of catalyst- and solvent-free reaction conditions represents a significant advancement in green synthesis. nih.gov For some aromatic amine syntheses, heating the reactants together without any solvent or catalyst has proven to be a highly efficient and environmentally friendly method. nih.gov Exploring the feasibility of a solvent-free approach for the amination of 4-chloro-3-nitrobenzotrifluoride could lead to a substantially greener manufacturing process.

The principles guiding the development of greener synthesis protocols for this compound are summarized below:

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Safer Solvents and Auxiliaries | Replacement of traditional polar aprotic solvents with bio-based alternatives like Cyrene™ or PEG. researchgate.netnih.gov | Reduced toxicity, improved biodegradability, and easier product workup. |

| Catalysis | Implementation of phase-transfer catalysis to facilitate the reaction between aqueous ammonia and the organic substrate. ijirset.com | Milder reaction conditions, increased reaction rates, and reduced energy consumption. |

| Waste Prevention | Development of solvent-free reaction conditions. nih.gov | Elimination of solvent waste and simplification of the overall process. |

While specific research on the application of these greener protocols to the synthesis of this compound is still emerging, the successful implementation in analogous chemical transformations provides a strong foundation for future development.

Chemical Reactivity and Derivatization Strategies of 2 Nitro 4 Trifluoromethoxy Aniline

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the benzene (B151609) ring in 2-nitro-4-(trifluoromethoxy)aniline towards electrophilic aromatic substitution is significantly influenced by its substituents. The amino group (-NH2) is a strong activating group and directs incoming electrophiles to the ortho and para positions. byjus.com Conversely, the nitro (-NO2) and trifluoromethoxy (-OCF3) groups are deactivating and meta-directing. libretexts.orgchempedia.info In this specific molecule, the positions ortho (C3, C5) and para (C6) to the amino group are subject to these competing influences. The strong deactivating effect of the nitro and trifluoromethoxy groups generally makes electrophilic substitution challenging. libretexts.org

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for modifying the aromatic ring. In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. nih.gov The presence of the strongly electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to such attacks. nih.govrsc.org In suitably activated systems, such as those containing multiple nitro groups or halogens, sequential nucleophilic substitutions can be achieved, allowing for the stepwise introduction of different nucleophiles. nih.gov For instance, the displacement of a nitro group or a strategically placed halogen by various nucleophiles is a documented strategy in related nitroaromatic compounds. rsc.orgnih.gov

Transformations of the Amino Group

The primary amino group is a key site for a wide array of chemical modifications, enabling the synthesis of diverse derivatives.

Acylation and Alkylation Reactions

The amino group of anilines can be readily acylated. This reaction is often used as a protective strategy in multi-step syntheses to moderate the activating effect of the amino group and prevent unwanted side reactions like over-halogenation. chemistrysteps.com The resulting amide is still an ortho, para-director but is less activating than the free amine. chemistrysteps.com Alkylation of the amino group is also a possible transformation, leading to secondary or tertiary amine derivatives.

Diazotization and Coupling Reactions

Primary aromatic amines like this compound can be converted into diazonium salts through a process called diazotization. organic-chemistry.org This reaction typically involves treating the amine with nitrous acid (HNO2), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures. organic-chemistry.orglibretexts.org

The resulting diazonium salt is a highly valuable synthetic intermediate. organic-chemistry.orgyoutube.com It can undergo a variety of transformations, including Sandmeyer-type reactions to introduce halides or cyano groups, or it can act as an electrophile in azo coupling reactions. organic-chemistry.orglibretexts.org In azo coupling, the diazonium ion reacts with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline (B41778), to form a brightly colored azo compound. wikipedia.orgorganic-chemistry.org This reaction is fundamental to the synthesis of many dyes and pigments. wikipedia.org The general mechanism involves the electrophilic attack of the diazonium cation on the activated aromatic ring of the coupling partner, typically at the para position. wikipedia.orgorganic-chemistry.org

| Reaction Type | Reagents | Product Type |

| Diazotization | NaNO2, HCl (aq), 0-5 °C | Arenediazonium salt |

| Azo Coupling | Arenediazonium salt, Activated Aromatic (e.g., Phenol, Aniline) | Azo compound |

Formation of Schiff Bases and Related Imine Derivatives

The reaction of the primary amino group of this compound with an aldehyde or a ketone leads to the formation of an imine, commonly known as a Schiff base. youtube.comnih.gov This condensation reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. youtube.com Schiff bases are versatile compounds used in the synthesis of various biologically active molecules and as ligands in coordination chemistry. nih.govrsc.org

Modifications of the Nitro Group

The nitro group is a key functionality that can be transformed to introduce new chemical properties.

Reduction Pathways to Diamino Derivatives

The reduction of the nitro group to a primary amine is one of the most significant transformations of nitroaromatic compounds. youtube.com This conversion is crucial for synthesizing a variety of important compounds, including pharmaceuticals and agrochemicals. rsc.org The reduction of this compound yields the corresponding 4-(trifluoromethoxy)benzene-1,2-diamine (B1304667) . epa.govuni.lu

A variety of reducing agents can accomplish this transformation, with the choice often depending on the presence of other reducible functional groups in the molecule. commonorganicchemistry.com Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas, and metal-acid systems such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid. chemistrysteps.comyoutube.comcommonorganicchemistry.com A recent development highlights the use of iron powder and water under mechanochemical (ball-milling) conditions as a sustainable and efficient method for nitro group reduction. rsc.org

| Reducing System | Key Features |

| H2 / Pd-C | Highly efficient, but can also reduce other functional groups. commonorganicchemistry.com |

| Fe / HCl | A mild and classic method for this transformation. youtube.com |

| SnCl2 | A mild reagent suitable for substrates with other reducible groups. commonorganicchemistry.com |

| Fe / H2O (Mechanochemical) | A sustainable, green approach using ball-milling. rsc.org |

The resulting 4-(trifluoromethoxy)benzene-1,2-diamine is a valuable intermediate, particularly for the synthesis of heterocyclic compounds like benzimidazoles.

Reactions Involving Nitrile and Other Nitrogen-Containing Functions

The presence of the primary amino group and the nitro group on the aromatic ring of this compound opens up a plethora of possibilities for derivatization, particularly for the synthesis of nitrogen-containing heterocycles and other functionalized molecules.

One of the most versatile transformations of the amino group in aromatic compounds is its conversion to a diazonium salt, which can then be subjected to a variety of nucleophilic substitutions. The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a pathway to introduce a nitrile (-CN) group onto the aromatic ring. nih.govmnstate.edulibretexts.orgorganic-chemistry.org While specific literature on the Sandmeyer reaction of this compound is not abundant, the general mechanism involves the diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt. mnstate.edulibretexts.org Subsequent treatment with a copper(I) cyanide salt would then yield 2-cyano-5-(trifluoromethoxy)nitrobenzene. libretexts.org This transformation is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine, expanding the synthetic utility of the molecule.

The amino group can also participate in coupling reactions. For instance, analogous to other primary arylamines, it is expected to react with various coupling partners after diazotization. google.comlibretexts.org

Furthermore, the presence of both an amino and a nitro group in an ortho-relationship is a key structural motif for the synthesis of benzimidazoles, a class of heterocyclic compounds with significant pharmacological interest. The general synthetic strategy involves the reduction of the nitro group to a second amino group, forming a diamine intermediate. This diamine can then be cyclized with various reagents, such as aldehydes or carboxylic acids (or their derivatives), to construct the imidazole (B134444) ring. While direct examples with this compound are not extensively documented, this approach remains a highly probable and valuable derivatization pathway.

The amino group itself can undergo a range of reactions, including acylation to form amides. This is a common strategy to modulate the reactivity of the aromatic ring, as the acetyl group can be removed later by hydrolysis. libretexts.org

Reactivity of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is known for its high stability under a wide range of reaction conditions. beilstein-journals.org This inertness is a valuable attribute, allowing for chemical modifications at other positions of the molecule without affecting the -OCF3 group. It is more lipophilic and electron-withdrawing than a methoxy (B1213986) group. beilstein-journals.org

Cleavage of the C-O bond in the trifluoromethoxy group is generally difficult and requires harsh conditions. This stability is a key feature that makes it a desirable substituent in the design of new molecules, as it is retained throughout multi-step synthetic sequences.

Chemo-, Regio-, and Stereoselective Transformations

The substituents on the aromatic ring of this compound govern the selectivity of its reactions.

Chemoselectivity: The presence of multiple reactive sites (the amino group, the nitro group, and the aromatic ring) necessitates careful control of reaction conditions to achieve chemoselectivity. For instance, the reduction of the nitro group can be achieved selectively in the presence of other functional groups. A recent study on the chemoselective reduction of nitroarenes using iron powder and water under mechanochemical conditions demonstrated the preservation of other reducible functionalities. rsc.org Such methods would be applicable to this compound to selectively form the corresponding diamine without affecting the trifluoromethoxy group.

Regioselectivity: Electrophilic aromatic substitution reactions are expected to be highly regioselective. The directing effects of the existing substituents play a crucial role. The amino group is a strong ortho-, para-director, while the nitro and trifluoromethoxy groups are deactivating meta-directors (with the -OCF3 also having a weak ortho-, para-directing resonance effect). In strongly acidic media, the amino group is protonated to the anilinium ion (-NH3+), which is a meta-director. stackexchange.comyoutube.com

A specific example of a regioselective reaction is the chlorination of this compound. A patent describes a process where chlorine gas is passed through a solution of the aniline in carbon tetrachloride, leading to the formation of a chlorinated product. While the exact position of chlorination is not specified in the abstract, it is likely governed by the combined directing effects of the substituents.

Further electrophilic substitutions, such as nitration or sulfonation, would also exhibit high regioselectivity. Nitration with a mixture of nitric and sulfuric acid would likely introduce a second nitro group at a position dictated by the existing functionalities. pressbooks.publibretexts.orglibretexts.org Similarly, sulfonation with fuming sulfuric acid would introduce a sulfonic acid group at a specific position on the ring. google.com

Stereoselectivity: The introduction of stereocenters in derivatives of this compound would typically involve subsequent reactions on functional groups introduced onto the aromatic ring. For instance, if a side chain with a prochiral center is introduced, subsequent asymmetric reactions could lead to the formation of enantiomerically enriched products. While no direct studies on stereoselective transformations involving this compound were found, analogous systems with trifluoromethyl groups have been used in asymmetric synthesis. For example, the asymmetric aza-Henry reaction has been employed to synthesize chiral trifluoromethyl β-nitroamines. nih.gov This suggests that derivatives of this compound could be valuable starting materials for the synthesis of chiral molecules.

The following table summarizes the expected outcomes of various reactions on this compound based on general chemical principles and analogous reactions.

| Reaction Type | Reagents | Expected Product | Selectivity |

| Nitrile Synthesis | 1. NaNO2, HCl2. CuCN | 2-Cyano-5-(trifluoromethoxy)nitrobenzene | Regioselective |

| Heterocycle Synthesis | 1. Reduction (e.g., Fe/HCl)2. Aldehyde/Carboxylic Acid | Substituted Benzimidazole | Chemoselective, Regioselective |

| Acylation | Acetic Anhydride | N-(2-Nitro-4-(trifluoromethoxy)phenyl)acetamide | Chemoselective |

| Reduction | Fe, H2O (mechanochemical) | 4-(Trifluoromethoxy)benzene-1,2-diamine | Chemoselective |

| Halogenation | Cl2, CCl4 | Chloro-2-nitro-4-(trifluoromethoxy)aniline | Regioselective |

| Nitration | HNO3, H2SO4 | Dinitro-4-(trifluoromethoxy)aniline | Regioselective |

| Sulfonation | Fuming H2SO4 | This compound sulfonic acid | Regioselective |

Advanced Spectroscopic Characterization of 2 Nitro 4 Trifluoromethoxy Aniline and Its Derivatives

Vibrational Spectroscopy (FT-IR and FT-Raman) and Band Assignments

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of 2-Nitro-4-(trifluoromethoxy)aniline. The spectra are marked by characteristic vibrations of the amino (NH₂), nitro (NO₂), and trifluoromethoxy (OCF₃) groups, as well as the benzene (B151609) ring.

The FT-IR and FT-Raman spectra of related substituted anilines have been studied extensively, providing a basis for the assignment of vibrational modes in the target molecule. nih.govnih.gov The primary aromatic amine group (NH₂) typically exhibits two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region. jchps.com For this compound, the asymmetric and symmetric N-H stretching vibrations are expected in this range.

The nitro group (NO₂) gives rise to strong and characteristic absorption bands. The asymmetric stretching vibration (νₐₛ NO₂) typically appears in the 1500–1585 cm⁻¹ range, while the symmetric stretching vibration (νₛ NO₂) is found between 1315 and 1350 cm⁻¹. jchps.com The electron-withdrawing nature of the substituents on the ring can influence the exact positions of these bands.

The trifluoromethoxy group (OCF₃) also has distinct vibrational signatures. Strong absorptions corresponding to the C-F stretching modes are expected in the region of 1100-1300 cm⁻¹. The C-O stretching of the aryl ether linkage typically appears around 1200-1270 cm⁻¹.

Vibrations of the aromatic ring, including C-H stretching, C=C stretching, and various in-plane and out-of-plane bending modes, populate the fingerprint region of the spectra. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. jchps.com The C=C stretching vibrations of the benzene ring are expected in the 1400–1620 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Asymmetric Stretching | ~3450 - 3500 | Amino (-NH₂) |

| N-H Symmetric Stretching | ~3350 - 3400 | Amino (-NH₂) |

| Aromatic C-H Stretching | ~3050 - 3100 | Benzene Ring |

| NO₂ Asymmetric Stretching | ~1510 - 1560 | Nitro (-NO₂) |

| Aromatic C=C Stretching | ~1400 - 1620 | Benzene Ring |

| NO₂ Symmetric Stretching | ~1330 - 1350 | Nitro (-NO₂) |

| C-F Stretching | ~1100 - 1300 | Trifluoromethoxy (-OCF₃) |

| Aryl C-O Stretching | ~1200 - 1270 | Aryl Ether |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H, ¹³C, and ¹⁹F, allowing for the unambiguous structural confirmation of this compound.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the amine protons and the three aromatic protons. The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature.

The aromatic region will display a characteristic three-proton system. The positions of the signals are heavily influenced by the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, causing significant deshielding (downfield shifts) of ortho and para protons. The amino group is a strong electron-donating group, causing shielding (upfield shifts) of its ortho and para protons. The trifluoromethoxy group is also electron-withdrawing.

Based on these effects, the proton ortho to the nitro group (H-3) is expected to be the most deshielded. The proton ortho to the amino group (H-6) would be next, followed by the proton meta to the nitro group (H-5). The coupling between adjacent protons (ortho-coupling, ³J) is typically 7-9 Hz, while meta-coupling (⁴J) is smaller, around 2-3 Hz.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~8.0 - 8.2 | d (doublet) | ⁴J ≈ 2-3 Hz |

| H-5 | ~7.2 - 7.4 | dd (doublet of doublets) | ³J ≈ 8-9 Hz, ⁴J ≈ 2-3 Hz |

| H-6 | ~6.8 - 7.0 | d (doublet) | ³J ≈ 8-9 Hz |

| -NH₂ | Variable (e.g., ~5.0 - 6.0) | br s (broad singlet) | N/A |

The proton-decoupled ¹³C NMR spectrum of this compound should display seven distinct signals: six for the aromatic carbons and one for the trifluoromethoxy carbon. The chemical shifts are determined by the substituent effects.

The carbon attached to the amino group (C-1) and the carbon attached to the trifluoromethoxy group (C-4) are expected to be shifted downfield due to the electronegativity of the attached heteroatoms. The carbon bearing the nitro group (C-2) will also be significantly downfield. The carbon of the trifluoromethoxy group (-OCF₃) will appear as a quartet due to coupling with the three fluorine atoms (¹J_CF). The aromatic carbons will also exhibit smaller C-F couplings. The relative chemical shifts of the aromatic carbons are influenced by the combined resonance and inductive effects of the three substituents. rsc.orgchemicalforums.com

| Carbon | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 (-NH₂) | ~145 - 150 | s or small m |

| C-2 (-NO₂) | ~135 - 140 | s or small m |

| C-3 | ~125 - 130 | s or small m |

| C-4 (-OCF₃) | ~140 - 145 | q (quartet) |

| C-5 | ~115 - 120 | s or small m |

| C-6 | ~110 - 115 | s or small m |

| -OCF₃ | ~120 - 122 | q (quartet) |

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, a singlet, corresponding to the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift of the trifluoromethoxy group is sensitive to its electronic environment. For aryl trifluoromethoxy ethers, the chemical shift typically appears in the range of -56 to -60 ppm relative to CFCl₃ as an external standard. spectrabase.com The absence of proton-fluorine coupling over four bonds to H-3 and H-5 means the signal should appear as a sharp singlet in the proton-decoupled spectrum.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and structure. The exact mass of this compound is 222.02522651 Da. nih.gov

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺˙) at m/z 222 is expected to be observed. The fragmentation of aromatic nitro compounds is well-documented. nih.gov Common fragmentation pathways for this compound would likely include:

Loss of a nitro group (.NO₂): A prominent peak at m/z 176 (M - 46).

Loss of NO followed by CO: A common pathway for ortho-nitroanilines, leading to sequential losses.

Loss of the trifluoromethoxy group (.OCF₃): A peak at m/z 137 (M - 85).

Loss of CF₃: Cleavage of the C-O bond followed by loss of .CF₃ can lead to a fragment at m/z 153 (M - 69).

A similar compound, 2-nitro-4-(trifluoromethyl)aniline (B145796) (MW 206), shows a strong molecular ion peak and a base peak corresponding to the loss of NO₂. nist.govnist.gov This suggests that the loss of the nitro group is a very favorable fragmentation pathway for this class of compounds.

| m/z | Proposed Fragment Identity | Proposed Loss from Molecular Ion |

|---|---|---|

| 222 | [M]⁺˙ | - |

| 176 | [M - NO₂]⁺ | ∙NO₂ |

| 148 | [M - NO₂ - CO]⁺ | ∙NO₂, CO |

| 137 | [M - OCF₃]⁺ | ∙OCF₃ |

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Properties

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is characterized by strong absorption bands in the UV and visible regions, arising from π→π* and intramolecular charge transfer (ICT) transitions.

The molecule possesses a strong electron-donating group (EDG), the amino group, and two strong electron-withdrawing groups (EWG), the nitro and trifluoromethoxy groups. This "push-pull" electronic structure facilitates ICT from the amino group and the phenyl ring (the donor part) to the nitro group (the acceptor part). This ICT transition is responsible for the lowest energy absorption band, which often extends into the visible region, imparting color to the compound. chemrxiv.org

Studies on similar nitroanilines show intense absorption maxima (λ_max) between 370 and 430 nm, depending on the solvent polarity. researchgate.net For 2-nitroaniline (B44862) in aqueous solution, a major band is observed at 428 nm. researchgate.net For p-nitroaniline, the λ_max is around 380 nm. nist.gov The position of the ICT band is typically sensitive to solvent polarity (solvatochromism), with more polar solvents often causing a red-shift (bathochromic shift) of the absorption maximum. The presence of the second electron-withdrawing OCF₃ group in this compound is expected to further modulate the energy of the molecular orbitals and influence the position and intensity of the absorption bands compared to simpler nitroanilines. ulisboa.pt

Theoretical and Computational Studies on 2 Nitro 4 Trifluoromethoxy Aniline

Quantum Chemical Calculations (e.g., DFT-B3LYP)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) with the B3LYP functional, are a cornerstone of modern computational chemistry for studying organic molecules. This method offers a balance between computational cost and accuracy for predicting molecular properties.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This process involves finding the structure that corresponds to the lowest energy on the potential energy surface. For 2-Nitro-4-(trifluoromethoxy)aniline, this would involve calculating bond lengths, bond angles, and dihedral angles between the constituent atoms of the aniline (B41778) ring, the nitro group (-NO₂), the amino group (-NH₂), and the trifluoromethoxy group (-OCF₃).

Conformational analysis would also be performed to identify different spatial arrangements (conformers) arising from the rotation around single bonds, such as the C-O and C-N bonds, and to determine their relative stabilities.

Specific optimized geometric parameters (bond lengths and angles) and conformational analysis data from DFT-B3LYP calculations for this compound are not available in the reviewed scientific literature.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. A small gap suggests that the molecule is more reactive. Analysis of the spatial distribution of these frontier orbitals would reveal the electron-donating and electron-accepting regions within this compound.

Specific values for HOMO energy, LUMO energy, and the HOMO-LUMO gap for this compound, as determined by DFT-B3LYP calculations, have not been reported in the available literature.

Theoretical calculations can predict various spectroscopic parameters. By calculating the harmonic vibrational frequencies, one can predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to the observed spectral bands, such as the stretching and bending of the N-H, N-O, C-F, and C-O bonds.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F) can be calculated to aid in the structural elucidation of the molecule and to compare with experimental NMR data.

Predicted vibrational frequencies and NMR chemical shifts for this compound from quantum chemical calculations are not documented in the searched scientific papers.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. The MEP surface helps to identify regions that are rich in electrons (electronegative, susceptible to electrophilic attack) and regions that are electron-deficient (electropositive, susceptible to nucleophilic attack). For this compound, an MEP analysis would highlight the electrophilic and nucleophilic sites, providing insight into its reactivity.

A detailed MEP surface analysis for this compound is not available in the current body of scientific literature.

Analysis of Intermolecular Interactions and Hydrogen Bonding

Theoretical methods can be used to study the non-covalent interactions between molecules, such as hydrogen bonding. For this compound, the amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups can act as hydrogen bond acceptors. Understanding these interactions is key to predicting the molecule's crystal packing and its behavior in different solvents.

Specific computational studies detailing the intermolecular interactions and hydrogen bonding patterns of this compound have not been published.

Prediction of Electric Properties (Dipole Moment, Hyperpolarizability)

Calculated values for the dipole moment and the first-order hyperpolarizability of this compound are not reported in the reviewed literature.

Applications of 2 Nitro 4 Trifluoromethoxy Aniline in Advanced Organic Synthesis

Role as an Intermediate in Pharmaceutical Synthesis

The unique combination of functional groups in 2-Nitro-4-(trifluoromethoxy)aniline and its structural isomers allows for a variety of chemical transformations, making it a valuable precursor in the development of medicinal compounds.

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound serves as a key starting material for the production of various active pharmaceutical ingredients (APIs). google.com The presence of the aniline (B41778) amine group allows for reactions such as acylation and alkylation, while the nitro group can be reduced to form a second amine group, enabling the synthesis of diverse heterocyclic systems. nih.gov Furthermore, the trifluoromethoxy group often enhances the metabolic stability and lipophilicity of the final drug molecule, which are desirable pharmacokinetic properties. nih.gov

Synthesis of Antiandrogen Drugs (e.g., Flutamide, Nilutamide via related isomers)

While not a direct precursor, isomers of this compound are fundamental in the synthesis of prominent antiandrogen drugs used in prostate cancer therapy. The synthesis of Flutamide, a non-steroidal antiandrogen, typically begins with an isomeric compound, 4-nitro-3-(trifluoromethyl)aniline (B27955). drnerz.comdrnerz.comchemicalbook.com In this process, the aniline derivative is acylated using isobutyryl chloride in the presence of a base like pyridine (B92270) to form the final amide product, Flutamide. drnerz.comdrnerz.com

The synthesis of another antiandrogen, Nilutamide, also involves related structural precursors rather than this compound itself. rasayanjournal.co.ingoogle.com These syntheses highlight the importance of the substituted nitroaniline framework in developing this class of pharmaceuticals. rasayanjournal.co.in

Table 1: Key Isomeric Precursors in Antiandrogen Synthesis

| Drug | Key Precursor (Isomer) | Chemical Formula of Precursor |

| Flutamide | 4-Nitro-3-(trifluoromethyl)aniline | C₇H₅F₃N₂O₂ |

| Nilutamide | 3-Trifluoromethyl-4-cyano-aniline | C₈H₅F₃N₂ |

Development of Fluoroquinolone Antibiotics (via related analogs)

The development of modern fluoroquinolone antibiotics, a critical class of broad-spectrum antibacterial agents, often relies on aniline-based starting materials. nih.gov Analogs of this compound, such as 2,3,4-trifluoroaniline, are important intermediates in the synthesis of potent fluoroquinolones like Lomefloxacin and Ofloxacin. google.com The synthesis pathway involves constructing the core quinolone ring system, where the substituted aniline derivative is a key component. The modification of the N-1 position of the quinolone ring with various substituents, often derived from complex amines, is a common strategy to enhance antibacterial activity and pharmacokinetic properties. nih.gov

Utilization in Agrochemical Synthesis

The structural motifs present in this compound are also highly valuable in the agrochemical sector for the creation of herbicides, fungicides, and insecticides. google.comguidechem.com

Intermediate for Herbicides (e.g., 2-Haloacetanilides, Dinitroanilines)

This compound serves as a foundational building block for certain classes of herbicides. It is particularly relevant to the synthesis of dinitroaniline herbicides, which function as pre-emergence herbicides by inhibiting microtubule formation in weeds. wikipedia.orgfrontiersin.org A prominent example of a dinitroaniline herbicide is Trifluralin, which is 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline. nih.gov Although this compound is a mono-nitro compound, its chemical structure provides the essential nitro- and trifluoro-substituted aromatic core that can be further elaborated through nitration and other reactions to produce these complex dinitroaniline herbicides. wikipedia.orgnih.gov

Table 2: Major Dinitroaniline Herbicides

| Herbicide | Chemical Name | Primary Use |

| Trifluralin | 2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline | Pre-emergence control of grasses and broadleaf weeds |

| Pendimethalin | N-(1-Ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline | Pre-emergence control of grasses and broadleaf weeds |

| Ethalfluralin | N-Ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine | Pre-emergence control of grasses and broadleaf weeds |

Synthesis of Fungicides and Insecticides (via related analogs)

Related analogs of this compound are crucial intermediates in the synthesis of modern insecticides and fungicides. For instance, the analog 4-(trifluoromethoxy)aniline (B150132), which lacks the nitro group, is a key precursor for the insecticide Metaflumizone. guidechem.com Similarly, this analog is vital for synthesizing Indoxacarb, another important insecticide. guidechem.com The trifluoromethoxy group is often incorporated to enhance the potency and metabolic stability of the final agrochemical product. guidechem.comnih.gov

Furthermore, research into new agrochemicals has focused on creating novel diamide (B1670390) compounds that combine polyfluoro-substituted phenyl groups with other moieties to develop potent fungicides and insecticides. nih.gov The synthesis of trifluoromethylpyrimidine derivatives, which show significant antifungal activity, also underscores the importance of these fluorinated building blocks in creating the next generation of crop protection agents. frontiersin.org

Applications in Dye and Pigment Chemistry

This compound serves as a crucial intermediate in the synthesis of specialized azo dyes and pigments. The presence of both a nitro (-NO₂) group and a trifluoromethoxy (-OCF₃) group on the aniline ring imparts unique properties to the resulting colorants. The trifluoromethoxy group, in particular, is known for enhancing the lipophilicity and stability of molecules. beilstein-journals.org

The synthesis of azo dyes from this compound follows the well-established diazotization-coupling reaction pathway. unb.canih.gov The primary amino group of this compound is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. unb.cayoutube.com This unstable diazonium salt is then immediately reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or another aniline derivative, to form the final azo dye. nih.gov

The specific substituents on both the diazonium component (derived from this compound) and the coupling component determine the final color, fastness, and application properties of the dye. The electron-withdrawing nature of the nitro and trifluoromethoxy groups in the 2- and 4-positions, respectively, significantly influences the electronic properties of the resulting diazo system, which is critical for achieving desired shades and performance characteristics. While specific examples directly synthesizing dyes from this compound are not extensively detailed in the provided results, the use of related nitroaniline derivatives is a cornerstone of the dye and pigment industry. google.comgoogle.comnbinno.com For instance, 4-Methyl-2-nitroaniline is a key precursor for pigments like toluidine red. nbinno.com This highlights the industrial importance of substituted nitroanilines in creating a wide spectrum of colors. unb.canbinno.com

The general process for creating azo dyes, which would be applicable to this compound, is summarized below:

| Step | Reaction | Reagents | Conditions |

| 1. Diazotization | Conversion of the primary amine to a diazonium salt. | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0-5 °C |

| 2. Coupling | Electrophilic aromatic substitution with a coupling agent. | Electron-rich aromatic compounds (e.g., phenols, anilines) | Low temperature |

This structured synthesis allows for the creation of a diverse range of dyes where the properties can be fine-tuned by the choice of the coupling partner. The incorporation of the trifluoromethoxy group is a modern strategy to enhance the performance of such classical dyes.

Development of Novel Functional Materials

Precursor for Liquid Crystal Compounds (via related analogs)

While direct synthesis of liquid crystals from this compound is not prominently featured, its structural analogs, particularly anilines substituted with trifluoromethoxy and trifluoromethyl groups, are significant precursors in the creation of liquid crystalline materials. tandfonline.comnih.govresearchgate.net The inclusion of fluorine-containing groups like -OCF₃ is a key strategy in designing modern liquid crystals for displays (LCDs) due to their effects on polarity, viscosity, and mesomorphic behavior. nih.gov

Research has shown that Schiff base derivatives, synthesized through the condensation of substituted anilines and benzaldehydes, can exhibit liquid crystal phases. nih.govresearchgate.net For example, derivatives of 4-octyloxy-N-(benzylidene)aniline bearing a 4-trifluoromethoxy group have been shown to exhibit stable smectic A phases with high orientational order. tandfonline.com The synthetic route generally involves the reaction of an aniline derivative with a benzaldehyde (B42025) derivative to form an azomethine (Schiff base) linkage, which often forms the rigid core of the liquid crystal molecule. nih.gov

Table of Liquid Crystal Properties for a Related Analog:

| Compound | Phase Transitions (°C) | Liquid Crystal Phase |

| 4-octyloxy-N-(4-trifluoromethoxybenzylidene)aniline | Cr 98 SmB 108 SmA 125 I | Smectic B, Smectic A |

Data adapted from a study on related 4-octyloxy-N-(benzylidene)aniline derivatives. tandfonline.com

The study of these analogs demonstrates the principle that aniline derivatives containing the trifluoromethoxy group are valuable building blocks for accessing materials with desirable liquid crystalline properties. The nitro group in this compound could be chemically modified (e.g., reduced to an amine) to create a diamine, which could then be used to synthesize more complex, dimeric liquid crystal structures.

Engineering of Photoactive Systems and NO Donors

The 2-nitroaniline (B44862) scaffold is a key component in the design of photoactive molecules, particularly those that can act as nitric oxide (NO) donors upon irradiation with light. google.comnih.gov The mechanism for NO release from certain nitroaniline derivatives involves a light-induced intramolecular rearrangement. google.com Specifically, upon irradiation with light of a suitable wavelength (typically in the UV-A or visible range), the nitro group undergoes a rearrangement to a nitrite intermediate, which then cleaves to release NO. google.com

Molecules incorporating the 4-nitro-3-(trifluoromethyl)aniline moiety have been specifically designed as light-triggered NO donors. nih.govchemicalbook.com This structural motif is chosen for its favorable photochemical properties. The combination of the nitro group and the electron-withdrawing trifluoromethyl group tunes the absorption spectrum of the molecule, often shifting it towards the visible light region, which is advantageous for biological applications. google.com

In one study, hybrids of ciprofloxacin (B1669076) and norfloxacin (B1679917) were created with a 4-nitro-3-trifluoromethyl-aniline moiety to act as NO photo-donors for potential anticancer applications. nih.gov Another molecular hybrid combined a photosensitizer with a 4-nitro-3-(trifluoromethyl)aniline unit, creating a bimodal agent that could generate both singlet oxygen and nitric oxide upon irradiation at different wavelengths. chemicalbook.com

This functionality positions this compound as a highly promising, albeit less directly studied, candidate for similar applications. The core 2-nitroaniline structure is the photoactive center, and the trifluoromethoxy group would further modulate the electronic and photochemical properties.

General Mechanism of Photo-induced NO Release:

Photoexcitation: The nitroaniline derivative absorbs a photon, promoting it to an excited state.

Nitro-to-Nitrite Rearrangement: In the excited state, the molecule undergoes a rearrangement from the nitro (-NO₂) form to a nitrite (-ONO) form.

Homolytic Cleavage: The nitrite intermediate cleaves to release a nitric oxide (NO) radical and a phenoxy radical. google.com

This controlled release of NO makes these compounds valuable tools in biomedical research and for the development of phototherapies.

Environmental and Toxicological Research Perspectives of 2 Nitro 4 Trifluoromethoxy Aniline

Environmental Fate and Persistence Studies

The environmental fate of a chemical compound encompasses its transport and transformation in various environmental compartments, including soil, water, and air. Persistence, a key aspect of environmental fate, refers to the length of time a compound remains in the environment. For 2-Nitro-4-(trifluoromethoxy)aniline, specific data on its environmental behavior is scarce. However, insights can be drawn from the known properties of related nitroaromatic and aniline (B41778) compounds.

Biodegradation Pathways and Mechanisms

There is a lack of specific studies on the biodegradation of this compound. Generally, nitroaromatic compounds can be transformed by microorganisms under both aerobic and anaerobic conditions. nih.gov Anaerobic bacteria, for instance, are known to reduce the nitro group to an amino group. nih.gov Some aerobic bacteria can also metabolize nitroaromatic compounds, often initiating the process through oxidation or reduction of the nitro group. nih.govplos.org For example, a microbial consortium has been shown to degrade a mixture of nitrobenzene (B124822) and aniline. nih.gov However, without specific research, it is difficult to determine if this compound would serve as a substrate for microbial degradation and what the potential metabolic pathways would be. The presence of the trifluoromethoxy group could also influence its biodegradability, potentially making it more recalcitrant. researchgate.net

Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)

Sorption to Soil and Sediments

The extent to which a chemical sorbs (binds) to soil and sediment particles influences its mobility and bioavailability. This property is often related to the compound's octanol-water partition coefficient (Kow) and its chemical structure. For instance, aniline compounds can bind to soil organic matter. nih.gov The binding of nitroaromatic compounds like TNT to soil organic matter has also been observed. nih.gov The presence of both a nitro group and an amino group on the benzene (B151609) ring, along with the trifluoromethoxy group, will influence the polarity and charge distribution of this compound, thereby affecting its sorption behavior. Without experimental data, the sorption potential of this specific compound remains speculative.

Volatilization and Atmospheric Interactions

Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gaseous phase, entering the atmosphere. A compound's tendency to volatilize is determined by its vapor pressure and Henry's Law constant. epa.gov Information on these physical-chemical properties for this compound is not consistently reported in the reviewed literature. Once in the atmosphere, a compound can undergo various reactions, including photolysis. The atmospheric fate of this compound is currently uncharacterized.

Leaching Potential in Aquatic Systems

Leaching is the process by which a chemical moves through the soil profile with water, potentially contaminating groundwater. The potential for leaching is influenced by a compound's water solubility and its sorption to soil. epa.gov As specific data on the water solubility and soil sorption coefficient (Koc) for this compound are not available, its leaching potential cannot be accurately assessed. Generally, compounds with high water solubility and low sorption to soil have a higher leaching potential. The persistence of related herbicides in soil has been studied, indicating that the mobility of such compounds can vary significantly depending on soil type and environmental conditions. kpu.ca

Ecotoxicological Assessment

Ecotoxicology evaluates the effects of chemical compounds on ecosystems. This includes assessing toxicity to various organisms such as algae, invertebrates, and fish. There is a significant lack of ecotoxicological data specifically for this compound.

Toxicity data for related compounds, such as 2-nitroaniline (B44862), show effects on aquatic organisms like fish and daphnia. oecd.org For example, the 96-hour LC50 for 2-nitroaniline in Brachydanio rerio (zebrafish) was reported as 19.5 mg/L, and the 24-hour EC50 in Daphnia magna was 8.3 mg/L. oecd.org It is important to note that the presence of the trifluoromethoxy group could significantly alter the toxicity profile of the molecule compared to 2-nitroaniline. Therefore, direct testing of this compound is necessary to determine its specific ecotoxicological effects.

Aquatic Toxicity (e.g., effects on fish, daphnia, algae)

The aquatic toxicity of anilines, a class of compounds to which this compound belongs, has been a subject of environmental research. Studies on related aniline compounds provide insights into the potential effects on aquatic organisms. For instance, research on 2-nitroaniline showed it to be non-biodegradable and persistent in the environment. oecd.org The most sensitive aquatic organism to 2-nitroaniline was found to be Daphnia magna, with a 24-hour median effective concentration (EC50) of 8.3 mg/L. oecd.org For fish, specifically Brachydanio rerio, the 96-hour median lethal concentration (LC50) was 19.5 mg/L. oecd.org Algae, represented by Selenastrum capricornutum, were less sensitive, with an EC50 for growth rate over 72 hours exceeding 100 mg/L. oecd.org

Toxicity testing methodologies for aquatic organisms like fish, daphnia, and algae are standardized to ensure reliable and comparable results. env.go.jp These tests can be static, semi-static, or flow-through, depending on the stability of the test substance in the water. env.go.jp Key endpoints measured include the LC50 for fish, which is the concentration that kills 50% of the test fish within a specific exposure period, and the ECx, the concentration that causes a certain percentage reduction in a biological function like growth or mobility in organisms such as daphnia and algae. env.go.jp

The following table summarizes the aquatic toxicity data for the related compound 2-nitroaniline:

| Species | Exposure Duration | Endpoint | Concentration (mg/L) |

| Daphnia magna (Water Flea) | 24 hours | EC50 (immobilization) | 8.3 oecd.org |

| Brachydanio rerio (Zebra Danio) | 96 hours | LC50 (lethality) | 19.5 oecd.org |

| Selenastrum capricornutum (Green Algae) | 72 hours | EC50 (growth rate) | >100 oecd.org |

Terrestrial Ecotoxicity

Terrestrial ecotoxicology studies are crucial for understanding the potential impact of chemical substances on land-based ecosystems. criver.com These studies often investigate effects on a variety of non-target organisms, including birds, non-target arthropods like bees and predatory mites, soil organisms such as earthworms and collembolans, and terrestrial plants. criver.com Regulatory requirements often mandate testing for effects on seedling emergence and vegetative vigor in a range of taxonomically diverse plant species. criver.com

For soil organisms, standardized tests assess acute and reproduction toxicity in earthworms, as well as effects on soil microorganisms through carbon and nitrogen transformation tests. criver.com The persistence of a chemical in the soil, often measured as its degradation half-life (DT50), is a key factor in determining its potential for long-term terrestrial toxicity. nih.gov Chemicals that persist in the soil for extended periods can pose a greater risk to terrestrial organisms. nih.gov

Bioaccumulation Potential

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. nih.gov The bioaccumulation potential of a chemical is a critical component of its environmental risk assessment. nih.gov It is commonly evaluated using metrics such as the bioconcentration factor (BCF), which measures the accumulation of a waterborne chemical by an aquatic organism. nih.gov

For ionizable organic compounds like anilines, bioaccumulation is influenced by factors such as the pH of the environment, which affects the chemical's charge and its ability to cross biological membranes. nih.gov The hydrophobicity of the compound, often expressed as the octanol-water partition coefficient (Kow), and its susceptibility to being broken down by the organism's metabolism (biotransformation) are also key determinants of bioaccumulation. nih.gov

Mammalian Toxicology Research (Mechanistic Aspects)

Acute Toxicity Mechanisms (Oral, Dermal, Inhalation)

Acute toxicity refers to the adverse effects that occur after a single dose or multiple doses of a substance within 24 hours. ilo.org For anilines, absorption can occur through oral, dermal, and inhalation routes. nih.gov A primary and well-documented mechanism of acute aniline toxicity is the induction of methemoglobinemia. nih.gov This condition involves the oxidation of the iron in hemoglobin from the ferrous state to the ferric state, rendering it unable to transport oxygen effectively and leading to cyanosis (a bluish discoloration of the skin). nih.govepa.gov

The severity of methemoglobinemia and other toxic effects is dose-dependent. nih.gov In addition to methemoglobinemia, acute exposure to high concentrations of anilines can lead to other systemic effects such as headache, dizziness, nausea, and in severe cases, effects on the central nervous system. nih.govservice.gov.uk

For the related compound 4-(Trifluoromethoxy)aniline (B150132), it is classified as toxic if swallowed and fatal in contact with skin. fishersci.com Another related compound, 4-Chloro-2-(trifluoromethoxy)aniline, is considered harmful if swallowed, in contact with skin, or if inhaled. fishersci.dk These classifications highlight the potential for significant acute toxicity through multiple exposure routes.

The following table outlines the acute toxicity classifications for related aniline compounds:

| Compound | Oral | Dermal | Inhalation |

| 4-(Trifluoromethoxy)aniline | Category 3 (Toxic if swallowed) fishersci.com | Category 2 (Fatal in contact with skin) fishersci.com | - |

| 4-Chloro-2-(trifluoromethoxy)aniline | Category 4 (Harmful if swallowed) fishersci.dk | Category 4 (Harmful in contact with skin) fishersci.dk | Category 4 (Harmful if inhaled) fishersci.dk |

Mechanisms of Skin and Eye Irritation

The mechanisms of skin and eye irritation involve local inflammatory responses at the site of contact. For skin, this can manifest as redness, swelling, and pain. In the case of eye contact, effects can range from reversible irritation to severe, irreversible damage. ilo.org

For 4-(Trifluoromethoxy)aniline, it is classified as causing skin irritation and serious eye damage. fishersci.com Similarly, 4-Chloro-2-(trifluoromethoxy)aniline is known to cause skin irritation and serious eye irritation. fishersci.dk The term "serious eye damage" implies the potential for irreversible effects. ilo.org

The mechanisms underlying the corrosive or irritant effects of chemicals on the eyes can involve various interactions with the corneal and conjunctival tissues. ilo.org Acids and bases, for example, can cause significant damage due to their pH. ilo.org The specific mechanisms for substituted anilines like this compound would involve their chemical properties and how they interact with the cellular components of the skin and eyes, leading to an inflammatory cascade and tissue damage.

Specific Target Organ Toxicity (Single and Repeated Exposure)

Specific target organ toxicity (STOT) refers to toxic effects on specific organs that can occur from a single or repeated exposure to a substance. ilo.org This toxicity is distinct from other endpoints like acute lethality or carcinogenicity. ilo.org

For anilines, the hematopoietic system (blood-forming tissues) is a primary target, largely due to the induction of methemoglobinemia. nih.gov Repeated or long-term exposure can lead to more chronic effects on the blood and spleen. nih.gov

In the case of 4-(Trifluoromethoxy)aniline, it is classified for specific target organ toxicity following repeated exposure, with the lungs being identified as a target organ. fishersci.com For 4-Chloro-2-(trifluoromethoxy)aniline, single exposure may cause respiratory irritation. fishersci.dk These findings suggest that the respiratory system is a potential target for the toxic effects of these substituted anilines. The mechanisms underlying this target organ toxicity would involve the distribution of the chemical to these organs and its subsequent interaction with cellular and physiological processes, leading to functional or morphological changes. ilo.org

Genotoxicity and Mutagenicity Studies

Direct experimental data on the genotoxicity and mutagenicity of this compound is currently lacking. However, the broader class of nitroaniline compounds has been subject to numerous studies, revealing varied genotoxic potential that appears to be influenced by the position of the nitro group and other substituents.

Research on analogous compounds, such as 2-nitroaniline and 4-nitroaniline (B120555), provides a basis for potential toxicological profiling. For instance, 2-nitroaniline has generally tested negative for mutagenicity in standard bacterial reverse mutation assays (Ames test). oecd.orgnih.gov In contrast, 4-nitroaniline has demonstrated mutagenic activity in Salmonella typhimurium strains TA98 and TA1538, both with and without metabolic activation. nih.govuzh.ch The mutagenicity of some nitroaromatic compounds is enhanced by the addition of flavin mononucleotide, which facilitates nitro reduction, a key step in their metabolic activation to genotoxic intermediates. uzh.ch

Studies on other substituted anilines suggest that genotoxicity can be a general property of this chemical class. nih.gov For example, 2-cyano-4-nitroaniline and 2,6-dicyano-4-nitroaniline, which are components of some disperse dyes, have been shown to be potent frameshift mutagens in the Ames test. nih.gov The activation of these compounds to their mutagenic form is mediated by bacterial nitroreductase and acetyl CoA: arylamine N-acetyltransferase. nih.gov Another related compound, 2-chloro-4-nitroaniline, a metabolite of the drug niclosamide, has also been found to be mutagenic in the Salmonella typhimurium assay. nih.gov

Given these findings, it is plausible that this compound could possess genotoxic potential, likely dependent on its metabolic activation pathway. The presence of the nitro group at the ortho position, as in the non-mutagenic 2-nitroaniline, might suggest lower activity. However, the influence of the trifluoromethoxy group at the para position on the electronic properties of the molecule and its metabolic fate is unknown and requires experimental verification through a battery of genotoxicity tests, including the Ames test and in vitro and in vivo micronucleus assays. nih.govyoutube.com

Table 1: Summary of Genotoxicity Data for Structurally Related Nitroanilines

| Compound | Test System | Result | Reference |

| 2-Nitroaniline | Salmonella typhimurium (Ames test) | Non-mutagenic | oecd.orgnih.gov |

| 4-Nitroaniline | Salmonella typhimurium (Ames test) | Mutagenic in TA98 and TA1538 | nih.govuzh.ch |

| 2-Cyano-4-nitroaniline | Salmonella typhimurium (Ames test) | Potent frameshift mutagen | nih.gov |

| 2-Chloro-4-nitroaniline | Salmonella typhimurium (Ames test) | Mutagenic | nih.gov |

Investigation of Endocrine Disrupting Properties

Specific research on the endocrine-disrupting properties of this compound has not been reported. Endocrine-disrupting chemicals are substances that can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. plos.org They can exert their effects by mimicking or antagonizing the actions of endogenous hormones, or by altering the synthesis, transport, metabolism, and excretion of hormones. plos.org

The structure of this compound, containing an aniline backbone, raises the possibility of interaction with hormone receptors. For example, some chemicals can interact with estrogen receptors (ER) and either mimic the effects of estrogen (agonists) or block them (antagonists). nih.gov Similarly, interactions with androgen receptors and the thyroid hormone system are also potential mechanisms of endocrine disruption. nih.gov

Given the lack of direct data, investigating the potential for this compound to act as an endocrine disruptor would require a series of in vitro and in vivo assays. In vitro assays could assess its ability to bind to and activate or inhibit nuclear receptors such as the estrogen receptor, androgen receptor, and thyroid hormone receptor. Subsequent in vivo studies in model organisms would be needed to determine if any observed in vitro activity translates to adverse effects on endocrine-regulated processes. A safety data sheet for the related compound 4-(Trifluoromethoxy)aniline states that it is not considered to have endocrine-disrupting properties at levels of 0.1% or higher according to REACH regulations. merckmillipore.com However, the addition of a nitro group could alter this profile.

Analytical Method Development and Validation for 2 Nitro 4 Trifluoromethoxy Aniline in Research Contexts

Chromatographic Methods

Chromatography is the cornerstone of analytical procedures for 2-Nitro-4-(trifluoromethoxy)aniline and its related isomers. The choice of method depends on the analytical objective, such as routine purity testing or sensitive trace analysis of impurities.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography is a well-established technique for the analysis of volatile and thermally stable compounds. For this compound and its related isomers, GC with a Flame Ionization Detector (FID) offers a simple, sensitive, and robust method for separation and quantification. nih.govambeed.com FID is particularly useful for quantifying organic compounds and is a standard detector in quality control laboratories. chromatographyonline.com

A key challenge in the analysis of this compound is the potential presence of positional isomers from the synthesis process, such as 2-nitro-3-(trifluoromethoxy)aniline and 4-nitro-2-(trifluoromethoxy)aniline, as well as intermediates like trifluoromethoxy nitrobenzene (B124822) isomers. tsijournals.comresearchgate.net A successful GC method must be able to resolve these closely related compounds.